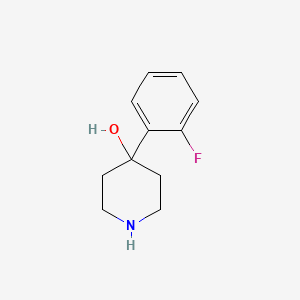

4-(2-Fluorophenyl)piperidin-4-ol

Description

BenchChem offers high-quality 4-(2-Fluorophenyl)piperidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Fluorophenyl)piperidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-fluorophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-10-4-2-1-3-9(10)11(14)5-7-13-8-6-11/h1-4,13-14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZSXGDMJPLTNTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=C2F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80409375 | |

| Record name | 4-(2-fluorophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871113-19-8 | |

| Record name | 4-(2-fluorophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 4-(2-Fluorophenyl)piperidin-4-ol

Executive Summary: This guide provides a comprehensive technical overview of 4-(2-Fluorophenyl)piperidin-4-ol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document details its structural attributes, physicochemical properties, established synthetic methodologies, and analytical characterization. Furthermore, it explores the pharmacological context of the broader 4-aryl-piperidin-4-ol class, highlighting the potential applications of this specific fluorinated analogue as a key synthetic intermediate and molecular scaffold. The content is structured to deliver actionable insights and foundational knowledge for scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction

The 4-Aryl-Piperidin-4-ol Scaffold in Medicinal Chemistry

The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, enabling tailored interactions with biological targets. When substituted at the 4-position with both an aryl group and a hydroxyl moiety, the resulting 4-aryl-piperidin-4-ol framework becomes a cornerstone for developing agents targeting the central nervous system (CNS). This structural motif is integral to compounds exhibiting activity at opioid, dopamine, and serotonin receptors.[1][2]

Significance of Ortho-Fluorine Substitution

The strategic placement of fluorine atoms on aromatic rings is a well-established tactic in modern drug design. A fluorine substituent can profoundly influence a molecule's properties by altering its electronics, lipophilicity, and metabolic stability. Specifically, an ortho-fluoro substitution, as seen in 4-(2-Fluorophenyl)piperidin-4-ol, introduces unique steric and electronic effects. It can induce a conformational bias in the phenyl ring, potentially enhancing binding affinity to a target protein. Moreover, the strong carbon-fluorine bond can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of derivative compounds.

Profile of 4-(2-Fluorophenyl)piperidin-4-ol

4-(2-Fluorophenyl)piperidin-4-ol is a tertiary alcohol and a secondary amine built upon the piperidine framework. While not as extensively documented as its 4-chloro or 4-fluoro isomers, it serves as a valuable and versatile building block.[3][4] Its structure allows for further functionalization at the piperidine nitrogen, making it a key intermediate for constructing more complex molecules with potential therapeutic applications.[5]

Physicochemical and Structural Properties

The fundamental properties of 4-(2-Fluorophenyl)piperidin-4-ol dictate its behavior in both chemical reactions and biological systems. While extensive experimental data for this specific isomer is not widely published, its properties can be reliably predicted based on its structure and comparison with closely related analogues.

| Property | Value / Description | Source |

| IUPAC Name | 4-(2-Fluorophenyl)piperidin-4-ol | - |

| Molecular Formula | C₁₁H₁₄FNO | [6] |

| Molecular Weight | 195.23 g/mol | [6] |

| CAS Number | 149915-77-7 | (Note: CAS for this specific isomer) |

| Appearance | Expected to be an off-white to white solid, similar to its analogues. | [7] |

| Basicity (pKa) | The piperidine nitrogen is basic. The pKa is expected to be slightly lower than that of piperidin-4-ol itself due to the electron-withdrawing effect of the 2-fluorophenyl group. | - |

| Solubility | Predicted to have limited solubility in water and good solubility in polar organic solvents like methanol, ethanol, and DMSO. | [7] |

| logP | The calculated octanol-water partition coefficient (XLogP3) for the related 4-(4-fluorophenyl)piperidine is 2.1, suggesting moderate lipophilicity. The hydroxyl group in the target compound would decrease this value. | [8] |

Structural Considerations: The piperidine ring typically adopts a stable chair conformation to minimize steric strain. The bulky 2-fluorophenyl and hydroxyl groups at the C4 position will have a significant influence on the conformational equilibrium, with the larger aryl group preferentially occupying the equatorial position.

Synthesis and Characterization

The most direct and widely adopted method for synthesizing 4-aryl-piperidin-4-ols is through the nucleophilic addition of an organometallic aryl species to a suitable 4-piperidone precursor.[9]

Retrosynthetic Analysis and Key Synthetic Routes

A logical retrosynthetic disconnection of 4-(2-Fluorophenyl)piperidin-4-ol points to an N-protected 4-piperidone and a 2-fluorophenyl organometallic reagent as the primary starting materials. The Grignard reaction is the most common and practical implementation of this strategy.[10]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS 3888-65-1 | 4-(4-Fluorophenyl)piperidin-4-ol - Synblock [synblock.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 4-(2-Fluorophenyl)piperidin-4-ol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure for targeting a wide range of biological receptors.[1] Within this class, 4-aryl-4-hydroxypiperidines represent a particularly important subclass, serving as crucial intermediates in the synthesis of pharmaceuticals.[3][4] This technical guide provides a comprehensive overview of 4-(2-Fluorophenyl)piperidin-4-ol, a specific ortho-fluorinated analogue.

While the para-substituted isomer, 4-(4-fluorophenyl)piperidin-4-ol, is well-documented, the ortho-substituted counterpart is less prevalent in the literature, presenting both a challenge and an opportunity for novel drug discovery efforts. The introduction of a fluorine atom at the ortho position of the phenyl ring can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions, through steric and electronic effects.

This guide will detail the chemical identity of 4-(2-Fluorophenyl)piperidin-4-ol, a robust and widely applicable synthetic protocol for its preparation, predicted characterization data based on analogous structures, and a discussion of its potential applications in drug development.

Chemical Structure and CAS Number

The chemical structure of 4-(2-Fluorophenyl)piperidin-4-ol consists of a piperidine ring with a hydroxyl group and a 2-fluorophenyl group attached to the same carbon atom (C4).

Chemical Structure:

IUPAC Name: 4-(2-Fluorophenyl)piperidin-4-ol Molecular Formula: C₁₁H₁₄FNO Molecular Weight: 195.23 g/mol

As of the latest search, a specific CAS number for 4-(2-Fluorophenyl)piperidin-4-ol has not been definitively identified in major chemical databases, suggesting its status as a relatively novel or less-common research chemical. For reference, the closely related para-isomer, 4-(4-fluorophenyl)piperidin-4-ol, is registered under CAS Number 3888-65-1.[5]

Synthesis of 4-(2-Fluorophenyl)piperidin-4-ol

The most reliable and versatile method for the synthesis of 4-aryl-4-hydroxypiperidines is through the Grignard reaction.[6] This involves the nucleophilic addition of an arylmagnesium halide to a protected 4-piperidone derivative. The following protocol is adapted for the specific synthesis of 4-(2-Fluorophenyl)piperidin-4-ol.

Overall Synthetic Workflow

The synthesis is a three-step process:

-

Protection of 4-piperidone: The secondary amine of the piperidone starting material is protected to prevent it from reacting with the Grignard reagent. The tert-butyloxycarbonyl (Boc) group is a common and effective choice.

-

Grignard Reaction: The N-Boc-4-piperidone is reacted with 2-fluorophenylmagnesium bromide to form the desired tertiary alcohol.

-

Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

Caption: Synthetic workflow for 4-(2-Fluorophenyl)piperidin-4-ol.

Experimental Protocol

Step 1: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

Causality: The Boc protecting group is used to prevent the acidic N-H proton of piperidone from quenching the highly basic Grignard reagent and to avoid side reactions involving the secondary amine.

-

To a stirred solution of 4-piperidone hydrochloride monohydrate (1 equivalent) in a suitable solvent such as dichloromethane or a biphasic system of water and an organic solvent, add a base like sodium hydroxide or triethylamine (2.5 equivalents) at 0 °C to neutralize the hydrochloride and free the amine.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup. If a biphasic system was used, separate the organic layer. If a single solvent was used, add water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-piperidone, which can often be used in the next step without further purification.

Step 2: Grignard Reaction with 2-Fluorophenylmagnesium Bromide

Causality: The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of the N-Boc-4-piperidone, forming a new carbon-carbon bond and, after workup, the tertiary alcohol.

-

Preparation of the Grignard Reagent (in situ):

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.[6]

-

In the dropping funnel, prepare a solution of 2-bromofluorobenzene (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the 2-bromofluorobenzene solution to the magnesium. The reaction should initiate, indicated by a color change and gentle refluxing. Gentle heating may be required to start the reaction.[7]

-

Once initiated, add the remaining 2-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of 2-fluorophenylmagnesium bromide.

-

-

Addition to N-Boc-4-piperidone:

-

In a separate flame-dried flask, dissolve N-Boc-4-piperidone (1 equivalent) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the prepared Grignard reagent to the cooled solution of N-Boc-4-piperidone via a cannula or dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, tert-butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate, can be purified by column chromatography on silica gel.

-

Step 3: Deprotection of the Boc Group

Causality: The Boc group is acid-labile and can be cleanly removed under acidic conditions to yield the free secondary amine of the final product.

-

Dissolve the purified tert-butyl 4-(2-fluorophenyl)-4-hydroxypiperidine-1-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane or 1,4-dioxane.

-

Add an excess of a strong acid, such as hydrochloric acid (as a solution in dioxane or isopropanol) or trifluoroacetic acid.

-

Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

-

Remove the solvent and excess acid under reduced pressure.

-

The resulting product will be the hydrochloride salt. To obtain the free base, dissolve the residue in water and basify with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of >10.

-

Extract the free base with an organic solvent, dry the combined organic layers, and concentrate to yield 4-(2-Fluorophenyl)piperidin-4-ol. Further purification can be achieved by recrystallization or chromatography if necessary.

Characterization

Due to the limited availability of experimental data for 4-(2-Fluorophenyl)piperidin-4-ol, the following characterization data are predicted based on the analysis of closely related compounds such as 4-hydroxypiperidine and other 4-aryl-4-hydroxypiperidine derivatives.[8][9][10]

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons (2-fluorophenyl group): Multiplets in the range of δ 7.0-7.5 ppm. - Piperidine protons: Complex multiplets in the range of δ 1.5-3.5 ppm. - OH and NH protons: Broad singlets, chemical shift dependent on solvent and concentration; may be exchanged with D₂O. |

| ¹³C NMR | - Aromatic carbons: Signals in the range of δ 115-165 ppm. The carbon attached to fluorine will show a large one-bond C-F coupling constant. - C4 (carbon bearing OH and aryl group): Signal around δ 70-80 ppm. - Piperidine carbons: Signals in the range of δ 30-50 ppm. |

| IR Spectroscopy | - O-H stretch: Broad band around 3200-3400 cm⁻¹. - N-H stretch (secondary amine): Moderate band around 3300 cm⁻¹. - C-H stretches (aromatic and aliphatic): Bands around 2800-3100 cm⁻¹. - C=C stretch (aromatic): Bands around 1450-1600 cm⁻¹. - C-F stretch: Strong band around 1200-1250 cm⁻¹. |

| Mass Spectrometry | - Expected [M+H]⁺: m/z 196.1132 for C₁₁H₁₅FNO⁺. - Fragmentation pattern would likely involve loss of water from the molecular ion. |

Applications in Drug Development

4-(2-Fluorophenyl)piperidin-4-ol is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The 4-aryl-4-hydroxypiperidine motif is present in a variety of biologically active compounds, including analgesics and antipsychotics.[3][4]

The introduction of the ortho-fluoro substituent can be a strategic choice in drug design for several reasons:

-

Metabolic Stability: The C-F bond is very strong, and fluorine substitution can block metabolically labile positions on the aromatic ring, potentially increasing the half-life of a drug.

-

Modulation of Basicity: The electron-withdrawing nature of fluorine can influence the pKa of the piperidine nitrogen, which can affect its binding to target receptors and its pharmacokinetic properties.

-

Conformational Restriction: The steric bulk of the ortho-fluoro group can restrict the rotation of the phenyl ring, locking the molecule into a specific conformation that may be more favorable for binding to a biological target.

-

Novel Interactions: Fluorine can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, which can enhance binding affinity and selectivity.

This intermediate could be utilized in the synthesis of novel compounds targeting central nervous system (CNS) disorders, pain, and other therapeutic areas where piperidine-based scaffolds have shown promise.[11][12]

Safety and Handling

As with any research chemical, 4-(2-Fluorophenyl)piperidin-4-ol should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Based on data for analogous compounds like 4-(4-fluorophenyl)piperidine and 4-(4-chlorophenyl)piperidin-4-ol, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[13][14] A comprehensive safety data sheet (SDS) should be consulted if it becomes available from a commercial supplier.

Conclusion

4-(2-Fluorophenyl)piperidin-4-ol is a promising, albeit less-explored, chemical entity with significant potential as a building block in drug discovery and development. This technical guide provides a robust and detailed synthetic protocol based on the well-established Grignard reaction, which should enable researchers to access this compound for further investigation. While experimental characterization data for this specific isomer is not yet widely available, the predicted spectroscopic data provides a solid foundation for its identification and characterization. The strategic placement of the ortho-fluoro substituent offers intriguing possibilities for modulating the pharmacological properties of piperidine-based drug candidates, making 4-(2-Fluorophenyl)piperidin-4-ol a valuable tool for medicinal chemists.

References

- This reference is not available.

-

NIST. (n.d.). 4-Hydroxypiperidine. In NIST Chemistry WebBook. Retrieved from [Link]

- This reference is not available.

-

PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. Retrieved from [Link]

- This reference is not available.

- This reference is not available.

- This reference is not available.

- Rubiralta, M., Giralt, E., & Diez, A. (1991).

- O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

-

Human Metabolome Database. (2013). Showing metabocard for 4-(4-chlorophenyl)-4-hydroxypiperidine (HMDB0060902). Retrieved from [Link]

- Anis, N. A., Gaidhane, M. K., & Kulkarni, S. K. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66.

- This reference is not available.

- Chieli, E., Romiti, N., & Tongiani, S. (2005). Effects of new 4-aryl-1,4-dihydropyridines and 4-arylpyridines on drug efflux mediated by multidrug resistance-associated protein 1. Journal of Pharmaceutical Sciences, 94(10), 2247-2255.

-

YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]

- Chieli, E., Romiti, N., & Tongiani, S. (2003). New 4-aryl-1,4-dihydropyridines and 4-arylpyridines as P-glycoprotein inhibitors. Journal of Medicinal Chemistry, 46(5), 729-735.

Sources

- 1. 4-Hydroxypiperidine [webbook.nist.gov]

- 2. 1-(4-Fluorophenyl)piperazine dihydrochloride(64090-19-3) 1H NMR spectrum [chemicalbook.com]

- 3. hmdb.ca [hmdb.ca]

- 4. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. 4-Hydroxypiperidine (5382-16-1) IR Spectrum [chemicalbook.com]

- 9. 4-Hydroxypiperidine 98 5382-16-1 [sigmaaldrich.com]

- 10. 4-Hydroxypiperidine | 5382-16-1 [chemicalbook.com]

- 11. Effects of new 4-aryl-1,4-dihydropyridines and 4-arylpyridines on drug efflux mediated by multidrug resistance-associated protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New 4-aryl-1,4-dihydropyridines and 4-arylpyridines as P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemicalbook.com [chemicalbook.com]

Whitepaper: The Strategic Discovery and Synthesis of Novel Fluorinated Piperidinols

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of FDA-approved drugs. Its three-dimensional structure and basic nitrogen atom provide a privileged framework for engaging with biological targets. The strategic incorporation of fluorine into this scaffold to create fluorinated piperidinols has emerged as a powerful tactic in drug discovery. This guide provides a comprehensive overview of the rationale, discovery, and synthesis of these valuable compounds. We will explore the profound impact of fluorination on critical pharmacological properties, including basicity (pKa), lipophilicity, and metabolic stability. Furthermore, this guide details contemporary synthetic methodologies, moving beyond theoretical discussions to provide field-proven insights and actionable experimental protocols for the synthesis of these next-generation therapeutic candidates.

The Rationale: Why Fluorinate Piperidinols?

The introduction of fluorine into a drug candidate is a deliberate strategy to modulate its physicochemical and pharmacokinetic properties.[1][2] The piperidinol framework, containing both a basic amine and a hydroxyl group, offers multiple avenues for interaction with biological targets, but can also present challenges in drug development. Fluorination provides a sophisticated toolkit to address these challenges.

The decision to fluorinate is driven by the desire to fine-tune a molecule's profile in several key areas:

-

Basicity (pKa) Modulation: The piperidine nitrogen is basic, and its pKa is a critical determinant of a compound's behavior at physiological pH. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect. Placing a fluorine atom on the piperidine ring or a nearby substituent can significantly lower the pKa of the nitrogen.[3][4] This reduction in basicity can be highly beneficial, as it has been shown to decrease affinity for the hERG potassium channel, mitigating the risk of cardiac toxicity.[3] Furthermore, a lower pKa can improve oral absorption and bioavailability.[5][6]

-

Metabolic Stability: The carbon-hydrogen bonds on the piperidine ring are susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing a hydrogen atom with a fluorine atom creates a C-F bond that is significantly stronger and more resistant to metabolic attack.[2][7] This "metabolic blocking" strategy can increase the half-life and systemic exposure of a drug candidate.[8]

-

Lipophilicity and Permeability: The effect of fluorine on lipophilicity (measured as LogP or LogD) is highly context-dependent. While fluorination of an aromatic ring often increases lipophilicity, fluorination of aliphatic systems like piperidine can have more nuanced effects.[4][9] This allows medicinal chemists to subtly adjust a molecule's ability to cross cellular membranes, including the blood-brain barrier (BBB), a critical factor for CNS-targeted drugs.[10][11][12]

-

Binding Affinity and Conformation: The introduction of a fluorine atom can alter the conformational preferences of the piperidine ring. This can pre-organize the molecule into a bioactive conformation that binds more tightly to its target protein, thereby enhancing potency.[8] The C-F bond can also participate in favorable orthogonal multipolar interactions with protein backbones.

The interplay of these effects is complex, but their strategic application is a hallmark of modern drug design.

Caption: Key pharmacological benefits of fluorinating piperidinol scaffolds.

Synthetic Strategies for Novel Fluorinated Piperidinols

The synthesis of fluorinated piperidinols can be broadly categorized into two primary strategies: the direct fluorination of a pre-formed piperidinol core and the construction of the piperidine ring from already fluorinated building blocks. The choice of strategy depends on the availability of starting materials, the desired position of the fluorine atom(s), and the required stereochemical control.

Caption: Primary synthetic pathways to fluorinated piperidinols.

Strategy A: Late-Stage Fluorination of Piperidinol Scaffolds

This approach involves introducing fluorine onto a fully formed piperidine ring, often in the later stages of a synthetic sequence.

A common and effective method is the conversion of a hydroxyl group on the piperidine ring to a fluorine atom. This is known as deoxyfluorination. The choice of reagent is critical and depends on the substrate's complexity and functional group tolerance.[13]

| Reagent | Common Name | Advantages | Disadvantages |

| (C₂H₅)₂NSF₃ | DAST | Widely used, effective for many substrates. | Thermally unstable, can promote rearrangement. |

| (CH₃OCH₂CH₂)₂NSF₃ | Deoxo-Fluor™ | More thermally stable than DAST. | Can still cause rearrangement in sensitive systems. |

| C₈H₁₇N(F)SO₂C₆H₄NO₂ | PhenoFluor™ | Mild conditions, good for complex molecules.[13] | Primarily developed for phenols, but has broader utility. |

Causality of Experimental Choice: For a robust, multifunctional piperidinol, a milder reagent like PhenoFluor™ might be chosen to avoid unwanted side reactions, such as rearrangements, which can be triggered by the harsher conditions or Lewis acidity associated with reagents like DAST.[13]

Strategy B: Synthesis from Fluorinated Building Blocks

This increasingly popular strategy involves constructing the piperidine ring from precursors that already contain the C-F bond. This often provides better control over regiochemistry and can be more efficient for accessing specific isomers.

One of the most powerful methods for accessing cis-fluorinated piperidines is the hydrogenation of readily available fluoropyridine precursors.[14][15] This approach is attractive due to the commercial availability of a wide variety of substituted fluoropyridines.

A significant challenge in this transformation is preventing hydrodefluorination (loss of the fluorine atom). Research has shown that a combination of a palladium catalyst, such as Palladium(II) hydroxide on carbon (Pd(OH)₂/C), in the presence of a strong Brønsted acid like HCl is highly effective.[14][16]

The Role of Acid: The acid serves a dual purpose. It protonates the pyridine nitrogen, activating the ring towards reduction. Crucially, it also protonates the product piperidine nitrogen, which prevents it from coordinating to the palladium catalyst surface and catalyzing its own defluorination.[16] This self-validating system ensures the integrity of the C-F bond is maintained throughout the reaction.

A recent breakthrough is the one-pot rhodium-catalyzed dearomatization-hydrogenation (DAH) of fluoropyridines.[17][18] This highly diastereoselective process first breaks the aromaticity of the fluoropyridine and then hydrogenates the resulting intermediates, providing access to a wide array of all-cis-(multi)fluorinated piperidines.[18] This method is exceptionally powerful for creating complex, three-dimensional scaffolds that were previously very difficult to synthesize.[19]

Experimental Protocol: Palladium-Catalyzed Hydrogenation

This section provides a detailed, step-by-step methodology for the synthesis of a protected 3-fluoropiperidine from 3-fluoropyridine, a common precursor for more complex piperidinols.

Objective: To synthesize 1-(benzyloxycarbonyl)-3-fluoropiperidine via hydrogenation of 3-fluoropyridine with subsequent in-situ protection.

Materials:

-

3-Fluoropyridine

-

Palladium(II) hydroxide on carbon (20 wt%, Pearlman's catalyst)

-

Methanol (MeOH), anhydrous

-

Hydrochloric acid (HCl), aqueous solution (e.g., 4 M)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

-

Vessel Preparation: To a high-pressure reaction vessel or a thick-walled flask equipped with a magnetic stir bar, add 3-fluoropyridine (1.0 eq).

-

Solvent and Catalyst: Add anhydrous methanol to create a ~0.2 M solution. Carefully add Pd(OH)₂/C (5 mol%).

-

Acidification: Add aqueous HCl (1.1 eq). Causality Note: The slight excess of acid ensures full protonation of both the starting material and the product, preventing catalyst poisoning and hydrodefluorination.[14][16]

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas. Pressurize the vessel to 50 psi (or use a hydrogen balloon for atmospheric pressure) and stir vigorously at room temperature for 16-24 hours.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Catalyst Removal: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.

-

In-Situ Protection: Re-dissolve the crude piperidine salt in a biphasic mixture of DCM and saturated NaHCO₃ solution. Cool the mixture to 0 °C in an ice bath.

-

Cbz-Cl Addition: Add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise while stirring vigorously. Causality Note: The basic NaHCO₃ solution neutralizes the HCl salt and the HCl generated during the protection step, allowing the acylation to proceed efficiently.

-

Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1-(benzyloxycarbonyl)-3-fluoropiperidine.[14]

Impact of Fluorination on Physicochemical Properties: A Data-Driven View

The theoretical benefits of fluorination are best understood through quantitative data. The strategic placement of fluorine has a predictable, distance-dependent effect on the basicity of the piperidine nitrogen.

| Compound | Position of Fluorine | Calculated pKa | Change from Parent (ΔpKa) | Representative LogP |

| Piperidine (Parent) | N/A | ~11.2 | - | 1.1 |

| 4-Fluoropiperidine | C4 | ~10.5 | -0.7 | 1.2 |

| 3-Fluoropiperidine | C3 | ~9.8 | -1.4 | 1.3 |

| 2-Fluoropiperidine | C2 | ~7.5 | -3.7 | 1.4 |

Note: pKa and LogP values are illustrative and based on trends reported in the literature. Actual values are highly dependent on the specific molecule and measurement/calculation method.[3][4][9]

Analysis: As the fluorine atom moves closer to the nitrogen, its inductive electron-withdrawing effect becomes more pronounced, causing a dramatic decrease in basicity (pKa).[4] A 2-fluoro substitution can lower the pKa by over 3 units, rendering the nitrogen significantly less basic at physiological pH. This has profound implications for a molecule's target engagement, selectivity, and pharmacokinetic profile.[5][6]

Conclusion and Future Outlook

The synthesis of novel fluorinated piperidinols is a dynamic and evolving field at the heart of modern drug discovery. The deliberate incorporation of fluorine is not merely an act of substitution but a precise chemical intervention to enhance drug-like properties. By strategically modulating pKa, blocking metabolic hotspots, and tuning lipophilicity, researchers can overcome common development hurdles and optimize candidates for clinical success.

Advancements in synthetic chemistry, particularly in catalytic methods like the dearomatization-hydrogenation of fluoropyridines, have made previously inaccessible chemical space readily available.[17][19] These methods provide robust and stereoselective routes to complex fluorinated piperidine cores. As our understanding of the nuanced effects of organofluorine chemistry deepens, the rational design and synthesis of novel fluorinated piperidinols will continue to be a critical and fruitful endeavor, paving the way for the next generation of safer and more effective therapeutics.

References

- Title: Fluorine in drug discovery: Role, design and case studies Source: Google Cloud Search Result URL

- Title: Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: The Journal of Organic Chemistry - ACS Publications URL

- Title: Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions Source: MDPI URL

- Title: Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications Source: Google Cloud Search Result URL

- Source: Organic & Biomolecular Chemistry (RSC Publishing)

- Title: Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications Source: Wiley URL

- Title: The role of fluorine in medicinal chemistry Source: PubMed URL

- Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL

- Title: Accessing (Multi)

- Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: PMC - PubMed Central URL

- Title: Accessing (Multi)

- Title: Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties Source: Request PDF - ResearchGate URL

- Title: Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)

- Title: Role of Fluorine in Drug Design and Drug Action Source: Request PDF - ResearchGate URL

- Title: Stereoselectively fluorinated N-heterocycles: a brief survey Source: PMC - NIH URL

- Title: The formation of all-cis-(multi)

- Title: A dearomatization–hydrogenation process for the formation of all-cis-(multi)

- Title: comparative study of different fluorinating agents for piperidine synthesis Source: Benchchem URL

- Title: Chemists develop new synthesis method for producing fluorinated piperidines Source: ScienceDaily URL

- Title: Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)

- Title: Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties Source: PubMed URL

- Title: Organofluorine Chemistry: Recent Advances Source: MDPI URL

- Title: Fluorinated building blocks in drug design: new pathways and targets Source: Taylor & Francis Online URL

- Title: Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics Source: Bentham Science URL

- Title: Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics Source: ResearchGate URL

- Title: Recent advances in late-stage monofluorination of natural products and their derivatives Source: Royal Society of Chemistry URL

- Title: Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity Source: PubMed URL

- Title: RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)

- Title: Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity Source: PMC - PubMed Central URL

- Title: Fluorinated molecules as drugs and imaging agents in the CNS Source: PubMed URL

- Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: PubMed Central URL

- Title: Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers Source: MDPI URL

- Title: (A–F)

- Title: Fluorinated Molecules as Drugs and Imaging Agents in the CNS Source: ResearchGate URL

- Title: Stereoselective synthesis of fluorinated 2,3-dihydroquinolin-4(1H)

- Title: The Role of Fluorine in the Discovery and Optimization of CNS Agents Source: ResearchGate URL

- Title: Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives Source: PMC - NIH URL

- Title: Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives Source: PubMed URL

- Title: Applications of fluorine-containing amino acids for drug design Source: PubMed URL

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. researchgate.net [researchgate.net]

- 10. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 18. communities.springernature.com [communities.springernature.com]

- 19. sciencedaily.com [sciencedaily.com]

An In-Depth Technical Guide to the Physicochemical Characteristics of 4-(2-Fluorophenyl)piperidin-4-ol

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of clinically successful drugs.[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for tailored interactions with biological targets, particularly within the central nervous system (CNS). Furthermore, the basic nitrogen atom of the piperidine moiety provides a handle for modulating physicochemical properties such as solubility and pKa, which are critical for optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1]

This guide focuses on a specific, functionally rich derivative: 4-(2-Fluorophenyl)piperidin-4-ol . The introduction of a 2-fluorophenyl group and a tertiary alcohol at the 4-position of the piperidine ring creates a molecule of significant interest for drug discovery. The fluorine atom can enhance metabolic stability and modulate binding affinity, while the hydroxyl group offers a key hydrogen bonding point. Understanding the fundamental physicochemical characteristics of this molecule is not merely an academic exercise; it is a prerequisite for its rational application in the design of novel therapeutics. This document provides a comprehensive analysis of its core properties, supported by field-proven experimental protocols and the underlying scientific rationale.

Molecular Structure and Fundamental Properties

The structural integrity and identity of a compound are the foundation upon which all other characterization rests. 4-(2-Fluorophenyl)piperidin-4-ol is a white to off-white solid at room temperature. Its core structure consists of a piperidine ring in a stable chair conformation, substituted at the 4-position with both a hydroxyl group and a 2-fluorophenyl moiety.

| Property | Value | Source |

| IUPAC Name | 4-(2-Fluorophenyl)piperidin-4-ol | - |

| Molecular Formula | C₁₁H₁₄FNO | [2] |

| Molecular Weight | 195.23 g/mol | [2] |

| CAS Number | 3888-65-1 (for the 4-fluoro isomer) | [2][3] |

| Predicted Boiling Point | 313.4°C at 760 mmHg | [2] |

| Predicted pKa | 14.06 ± 0.20 (for the hydroxyl proton) | [3] |

| Physical Appearance | Solid | [3] |

Note: Some data points, like the CAS number and predicted properties, are based on the closely related 4-(4-fluorophenyl)piperidin-4-ol isomer, as specific experimental data for the 2-fluoro isomer is less prevalent in public databases.[2][3]

Structural confirmation is typically achieved through a combination of spectroscopic methods. While a specific spectrum for this exact compound is not publicly indexed, the expected spectroscopic signatures would include:

-

¹H NMR: Signals corresponding to the aromatic protons on the fluorophenyl ring, distinct signals for the axial and equatorial protons on the piperidine ring, and a singlet for the hydroxyl proton. The piperidine protons would show characteristic splitting patterns.

-

¹³C NMR: Resonances for the unique carbons in the fluorophenyl and piperidine rings, including the quaternary carbon at the 4-position.

-

FTIR: Characteristic absorption bands for the O-H stretch of the alcohol, the C-N stretch of the amine, and C-F and C-H aromatic stretches.

-

Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight (195.23 g/mol ).

Lipophilicity: The Gateway to Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic behavior. It governs membrane permeability, plasma protein binding, and volume of distribution. For ionizable compounds like 4-(2-Fluorophenyl)piperidin-4-ol, it is essential to distinguish between LogP and LogD.

-

LogP is the partition coefficient of the neutral form of the molecule between octanol and water.

-

LogD is the distribution coefficient at a specific pH, accounting for all ionic species. Since drugs encounter a range of pH environments in the body, LogD is the more physiologically relevant parameter.[4]

Causality Behind Experimental Choice

The shake-flask method remains the gold standard for LogP/LogD determination due to its direct measurement of partitioning. While computationally predicted values are useful for initial screening, experimental verification is crucial for lead optimization. N-octanol is chosen as the organic phase because its properties are believed to mimic the lipid bilayer of cell membranes.

Protocol: Shake-Flask Determination of LogD₇.₄

This protocol outlines the determination of the distribution coefficient at pH 7.4, which mimics the pH of blood plasma.

-

Preparation of Solutions:

-

Prepare a stock solution of 4-(2-Fluorophenyl)piperidin-4-ol in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Pre-saturate n-octanol with the pH 7.4 PBS and vice versa by mixing them vigorously for 24 hours and allowing the phases to separate. This prevents volume changes during the experiment.

-

-

Partitioning:

-

Add a small volume of the compound's stock solution to a mixture of the pre-saturated n-octanol and pH 7.4 buffer in a known volume ratio (e.g., 1:1). The final concentration should be within the linear range of the analytical method.

-

Cap the vial and shake vigorously at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-3 hours).

-

-

Phase Separation:

-

Centrifuge the vial at high speed (e.g., 3000 rpm for 15 minutes) to ensure complete separation of the aqueous and organic phases.

-

-

Quantification:

-

Carefully sample a known volume from both the n-octanol and the aqueous phase.

-

Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS.

-

-

Calculation:

-

Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Compound]octanol / [Compound]aqueous )

-

Workflow for LogD Determination

Caption: Relationship between pH, pKa, and ionization.

Aqueous Solubility

Aqueous solubility is a critical gatekeeper for oral drug absorption. A compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility is a leading cause of failure in drug development. The solubility of 4-(2-Fluorophenyl)piperidin-4-ol is influenced by a balance of its polar features (hydroxyl group, piperidine nitrogen) and its non-polar feature (the fluorophenyl ring).

Causality Behind Experimental Choice

The equilibrium shake-flask method is the definitive technique for determining thermodynamic solubility. It measures the concentration of a saturated solution after a prolonged equilibration period, providing a true measure of solubility that is not influenced by kinetic factors, unlike many high-throughput screening methods.

Protocol: Equilibrium Shake-Flask Solubility

-

Sample Preparation:

-

Add an excess amount of the solid compound to a series of vials containing buffers of different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4). The excess solid ensures that a saturated solution is formed.

-

-

Equilibration:

-

Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, visually confirm that excess solid remains.

-

Filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid. Care must be taken to avoid precipitation during this step.

-

-

Quantification:

-

Dilute the clear filtrate with a suitable solvent.

-

Analyze the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve prepared with known concentrations.

-

-

Result Reporting:

-

The measured concentration is reported as the thermodynamic solubility at that specific pH and temperature.

-

Solubility Determination Workflow

Caption: Workflow for thermodynamic solubility measurement.

Chemical Stability

Assessing the chemical stability of a drug candidate is vital for determining its shelf-life and identifying potential degradation products that could affect its efficacy or safety. Stability studies expose the compound to a range of stress conditions as mandated by regulatory guidelines.

For a molecule like 4-(2-Fluorophenyl)piperidin-4-ol, potential degradation pathways could include oxidation of the tertiary alcohol or reactions involving the piperidine ring under harsh pH and temperature conditions. A stability-indicating HPLC method must be developed to separate the parent compound from any degradants.

A typical forced degradation study would involve:

-

Acid/Base Hydrolysis: Exposure to solutions of HCl and NaOH at elevated temperatures.

-

Oxidative Stress: Treatment with hydrogen peroxide. [5]* Thermal Stress: Storing the solid compound and solutions at high temperatures. [5]* Photostability: Exposing the compound to UV/Visible light.

The rate of degradation is monitored over time, and any significant degradants are isolated and characterized. Studies on similar piperidine-containing molecules have shown that they can be sensitive to light and high temperatures, necessitating controlled storage conditions. [5][6]

Conclusion

4-(2-Fluorophenyl)piperidin-4-ol is a compound with significant potential as a scaffold in modern drug discovery. Its physicochemical profile is a delicate interplay between the lipophilic fluorophenyl ring and the polar, ionizable piperidine-alcohol core. A thorough understanding and experimental determination of its key properties—lipophilicity (LogD), ionization constant (pKa), aqueous solubility, and chemical stability—are not optional but essential. The protocols and scientific rationale detailed in this guide provide a robust framework for researchers to generate the high-quality data needed to make informed decisions, transforming this promising chemical entity into a potential therapeutic agent.

References

-

PubChem. Piperidin-4-ol | C5H11NO | CID 79341. National Center for Biotechnology Information. [Link]

-

RSC Advances. Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Royal Society of Chemistry. [Link]

-

PubChem. 4-(4-Fluorophenyl)piperidine | C11H14FN | CID 2759136. National Center for Biotechnology Information. [Link]

-

LookChem. Exploring 4-(4-Chlorophenyl)piperidin-4-ol: Properties and Applications.[Link]

-

ChemBK. PIPERIDIN-4-OL.[Link]

-

ResearchGate. 4-(4-Chlorophenyl)piperidin-4-ol.[Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. National Center for Biotechnology Information. [Link]

-

MDPI. Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis.[Link]

-

PubMed. Piperidin-4-one: the potential pharmacophore. National Center for Biotechnology Information. [Link]

-

ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD.[Link]

-

IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

-

PubChem. (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. National Center for Biotechnology Information. [Link]

-

ScienceDirect. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl).[Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 3888-65-1 | 4-(4-Fluorophenyl)piperidin-4-ol - Synblock [synblock.com]

- 3. 4-(4-FLUORO-PHENYL)-PIPERIDIN-4-OL HYDROCHLORIDE | 3888-65-1 [amp.chemicalbook.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Spectroscopic Characterization of 4-(2-Fluorophenyl)piperidin-4-ol: A Predictive Technical Guide

Introduction

4-(2-Fluorophenyl)piperidin-4-ol is a synthetic organic compound of significant interest to researchers in medicinal chemistry and drug development. As a member of the 4-aryl-4-hydroxypiperidine class, it serves as a key structural motif in a variety of biologically active molecules. The introduction of a fluorine atom onto the phenyl ring, particularly at the ortho position, can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.

This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for 4-(2-Fluorophenyl)piperidin-4-ol, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of public domain experimental spectra for this specific ortho-isomer, this guide has been constructed as a predictive framework. The interpretations and expected data are derived from established principles of spectroscopic analysis and comparative data from structurally analogous compounds, such as the para-fluoro and para-chloro isomers. This approach offers a robust and scientifically grounded resource for researchers engaged in the synthesis, identification, and characterization of this and related compounds.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is paramount to interpreting its spectroscopic data.

Figure 1. Molecular structure of 4-(2-Fluorophenyl)piperidin-4-ol.

The molecule consists of a piperidine ring in a chair conformation. A hydroxyl group and a 2-fluorophenyl group are attached to the C4 position, creating a quaternary carbon center. The presence of the electronegative fluorine atom on the aromatic ring is expected to induce significant electronic effects that will be observable in the NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 4-(2-Fluorophenyl)piperidin-4-ol.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Ar-H | 7.0 - 7.6 | m | |

| OH | 1.5 - 2.5 | br s | |

| NH | 1.0 - 2.0 | br s | |

| Piperidine H2, H6 (axial) | 2.8 - 3.2 | m | |

| Piperidine H2, H6 (equatorial) | 2.6 - 3.0 | m | |

| Piperidine H3, H5 (axial) | 1.8 - 2.2 | m | |

| Piperidine H3, H5 (equatorial) | 1.6 - 2.0 | m |

Interpretation and Rationale:

-

Aromatic Protons (Ar-H): The four protons on the 2-fluorophenyl ring are expected to appear as a complex multiplet in the range of 7.0-7.6 ppm. The ortho-substitution pattern and the coupling to the fluorine atom will lead to overlapping signals.

-

Hydroxyl and Amine Protons (OH, NH): These protons will likely appear as broad singlets due to chemical exchange and hydrogen bonding. Their chemical shifts can vary depending on the solvent and concentration.

-

Piperidine Protons: The piperidine ring protons will exhibit distinct signals for the axial and equatorial positions. The protons on C2 and C6, being adjacent to the nitrogen atom, will be deshielded and appear at a lower field (2.6-3.2 ppm) compared to the protons on C3 and C5 (1.6-2.2 ppm). The axial protons are generally expected to be at a slightly higher field than their equatorial counterparts.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-F (Aromatic) | 158 - 162 (d, ¹JCF ≈ 245 Hz) |

| C-Ar (Aromatic, C-4 substituted) | 140 - 145 |

| CH (Aromatic) | 115 - 130 |

| C4 (Piperidine) | 70 - 75 |

| C2, C6 (Piperidine) | 45 - 50 |

| C3, C5 (Piperidine) | 35 - 40 |

Interpretation and Rationale:

-

Aromatic Carbons: The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF) of approximately 245 Hz, resulting in a doublet. The other aromatic carbons will appear in the typical range of 115-145 ppm, with their chemical shifts influenced by the fluorine substituent.

-

Piperidine Carbons: The quaternary carbon at C4, bearing the hydroxyl and 2-fluorophenyl groups, will be significantly deshielded and is predicted to appear around 70-75 ppm. The carbons adjacent to the nitrogen (C2 and C6) will be at a lower field (45-50 ppm) than the C3 and C5 carbons (35-40 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Broad, Strong |

| N-H Stretch (Amine) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-F Stretch (Aryl Fluoride) | 1100 - 1250 | Strong |

| C-O Stretch (Alcohol) | 1000 - 1200 | Strong |

| C-N Stretch (Amine) | 1000 - 1250 | Medium |

Interpretation and Rationale:

-

O-H and N-H Stretching: A broad and strong absorption band between 3200 and 3600 cm⁻¹ is expected for the O-H stretch of the hydroxyl group, indicative of hydrogen bonding. The N-H stretch of the secondary amine will likely appear in a similar region, potentially overlapping with the O-H band.

-

C-H Stretching: Aromatic C-H stretches will be observed above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring will appear below 3000 cm⁻¹.

-

C-F Stretching: A strong absorption band in the 1100-1250 cm⁻¹ region is characteristic of the C-F bond in an aryl fluoride.

-

C-O and C-N Stretching: Strong bands for the C-O and C-N single bonds are expected in the fingerprint region (1000-1250 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern:

For 4-(2-Fluorophenyl)piperidin-4-ol (Molecular Weight: 195.23 g/mol ), the following key fragments are anticipated in an electron ionization (EI) mass spectrum:

-

Molecular Ion (M⁺): A peak at m/z = 195, corresponding to the intact molecule.

-

Loss of Water ([M-H₂O]⁺): A peak at m/z = 177, resulting from the elimination of a water molecule from the hydroxyl group.

-

Loss of the Fluorophenyl Group ([M-C₆H₄F]⁺): A peak at m/z = 100, corresponding to the piperidin-4-ol fragment.

-

Fluorophenyl Cation ([C₆H₄F]⁺): A peak at m/z = 95.

-

Piperidine Ring Fragmentation: Various fragments resulting from the cleavage of the piperidine ring, such as a prominent peak at m/z = 56 or 57.

Figure 2. Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized, best-practice protocols for the characterization of 4-(2-Fluorophenyl)piperidin-4-ol.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can affect the chemical shifts of labile protons (OH and NH).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, a larger number of scans may be required.

-

2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to confirm proton-proton and proton-carbon correlations, respectively.

IR Data Acquisition

-

Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Collection: Acquire the spectrum over the range of 4000-400 cm⁻¹.

MS Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation information or Electrospray Ionization (ESI) for a softer ionization that primarily shows the molecular ion.

-

Mass Analysis: Scan a mass range that encompasses the expected molecular weight and fragment ions.

Conclusion

This predictive technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for 4-(2-Fluorophenyl)piperidin-4-ol. By leveraging established spectroscopic principles and comparative analysis with structurally related molecules, this document serves as a valuable resource for researchers in the synthesis and characterization of this and similar fluorinated piperidine derivatives. The provided protocols offer a foundation for obtaining high-quality experimental data to validate these predictions and further elucidate the compound's structure and properties.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

PubChem. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

Solubility and stability of 4-(2-Fluorophenyl)piperidin-4-ol

An In-Depth Technical Guide to the Solubility and Stability of 4-(2-Fluorophenyl)piperidin-4-ol

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and chemical stability of 4-(2-Fluorophenyl)piperidin-4-ol, a key intermediate and structural motif in modern drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines detailed, field-proven protocols for determining critical physicochemical parameters. We delve into the causality behind experimental design, emphasizing the establishment of self-validating, stability-indicating analytical methods. By integrating theoretical principles with actionable methodologies, this guide serves as an essential resource for ensuring the quality, safety, and efficacy of drug candidates containing this piperidinol moiety.

Introduction: The Significance of Physicochemical Profiling

4-(2-Fluorophenyl)piperidin-4-ol is a heterocyclic compound featuring a piperidine core, a tertiary alcohol, and a fluorinated phenyl ring. This combination of functional groups imparts unique pharmacological properties but also presents specific challenges regarding its developability. The piperidine ring is a common scaffold in centrally active agents, the hydroxyl group can participate in hydrogen bonding with biological targets, and the fluorine atom can modulate metabolic stability and binding affinity.

However, poor solubility can hinder absorption and bioavailability, while chemical instability can lead to loss of potency and the formation of potentially toxic degradants.[1][2] Therefore, a thorough understanding of the solubility and stability profile is not merely a regulatory requirement but a foundational pillar of rational drug design and formulation development.[3][4] This guide provides the necessary protocols to build this foundational understanding.

Solubility Assessment: Beyond a Single Number

Solubility is a critical determinant of a drug's in vivo behavior.[1] We will focus on determining the thermodynamic equilibrium solubility, which represents the true saturation point of the compound and is the most relevant measure for predicting oral absorption.[3][5] The "shake-flask" method, though traditional, remains the gold standard for this measurement due to its accuracy and reliability.[6]

Rationale for Experimental Design

The choice of media is critical for predicting in vivo performance. We will assess solubility in aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract. The inclusion of organic co-solvents is often necessary for initial stock preparations, but their concentration must be minimized in the final assay to avoid artificially inflating solubility measurements.[5] High-Performance Liquid Chromatography (HPLC) is selected for quantification due to its specificity, sensitivity, and ability to separate the parent compound from any potential impurities or degradants.[7]

Experimental Protocol: Equilibrium Solubility Determination

-

Preparation of Buffers: Prepare standardized aqueous buffers at pH 1.2 (Simulated Gastric Fluid, without enzymes), pH 4.5 (Acetate Buffer), and pH 6.8 (Simulated Intestinal Fluid, without enzymes).

-

Sample Preparation: Add an excess amount of solid 4-(2-Fluorophenyl)piperidin-4-ol to separate vials containing each buffer. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached.[4]

-

Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot from the supernatant and filter it through a low-binding 0.45 µm syringe filter to remove undissolved particles. Centrifugation prior to filtration can also be employed to minimize filter clogging and adsorption.[5]

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the sample using a validated HPLC-UV method.

-

Calibration: Prepare a standard curve of 4-(2-Fluorophenyl)piperidin-4-ol in the mobile phase of known concentrations to accurately quantify the dissolved compound.

-

Calculation: Determine the concentration in the diluted sample from the calibration curve and apply the dilution factor to calculate the equilibrium solubility in mg/mL or µg/mL.

Visualization: Solubility Assessment Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation: Hypothetical Solubility Profile

Table 1: Example Equilibrium Solubility Data for 4-(2-Fluorophenyl)piperidin-4-ol at 25°C.

| Medium | pH | Solubility (µg/mL) | Classification |

|---|---|---|---|

| Simulated Gastric Fluid | 1.2 | 150 | Sparingly Soluble |

| Acetate Buffer | 4.5 | 85 | Slightly Soluble |

| Simulated Intestinal Fluid | 6.8 | 50 | Very Slightly Soluble |

| Water | ~7.0 | 48 | Very Slightly Soluble |

Stability Profiling: Unveiling Degradation Pathways

Stability testing is essential to identify conditions that may cause the degradation of a drug substance.[2] Forced degradation (or stress testing) studies are conducted under conditions more severe than accelerated stability testing to purposefully degrade the compound.[8][9] The primary goals are to elucidate degradation pathways and to develop a stability-indicating analytical method —a validated method that can accurately measure the active ingredient without interference from its degradants.[10][11]

Rationale for Stress Conditions

The choice of stress conditions is guided by International Council for Harmonisation (ICH) guidelines and the chemical nature of the molecule.[2]

-

Acid/Base Hydrolysis: The piperidinol structure may be susceptible to acid-catalyzed dehydration or other rearrangements.

-

Oxidation: The tertiary amine of the piperidine ring is a prime target for oxidation, potentially forming an N-oxide.[12]

-

Thermal: Elevated temperatures can provide the energy needed to overcome activation barriers for degradation reactions.[12]

-

Photolytic: Exposure to UV or visible light can induce photolytic degradation, often through radical mechanisms.[12]

A target degradation of 5-20% is generally considered optimal to ensure that the primary degradation products are formed without overly complex secondary degradation, which can complicate analysis.[13]

Experimental Protocol: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of 4-(2-Fluorophenyl)piperidin-4-ol in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.[13]

-

Thermal Degradation: Heat the stock solution at 80°C. A solid sample should also be stressed in parallel.

-

Photolytic Degradation: Expose the stock solution and a solid sample to light in a photostability chamber (ICH Q1B guidelines).

-

-

Time Points: Withdraw samples at various time points (e.g., 2, 8, 24, 48 hours).

-

Sample Neutralization: Neutralize the acid and base-stressed samples before analysis to prevent further degradation on the analytical column.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a developed stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify degradants.[10]

-

Mass Balance: Evaluate the mass balance by comparing the decrease in the main peak area with the total increase in the area of all degradation peaks. A good mass balance (95-105%) indicates that all major degradants are being detected.

Visualization: Forced Degradation Workflow

Caption: Workflow for Forced Degradation and Stability Profiling.

Data Presentation: Hypothetical Stability Profile

Table 2: Example Forced Degradation Results for 4-(2-Fluorophenyl)piperidin-4-ol.

| Stress Condition | Time (h) | % Assay Remaining | Major Degradation Products (Hypothetical) | Observations |

|---|---|---|---|---|

| Control (Unstressed) | 48 | 99.8% | None | Compound is stable in solution at RT. |

| 0.1 M HCl, 60°C | 24 | 85.2% | Dehydration product | Significant degradation under acidic heat. |

| 0.1 M NaOH, RT | 48 | 98.5% | Minor unknown | Relatively stable to base at RT. |

| 3% H₂O₂, RT | 8 | 79.6% | N-oxide derivative | Highly susceptible to oxidation.[12] |

| Thermal, 80°C | 48 | 96.1% | Minor unknown | Good thermal stability in solution. |

| Photolytic (ICH Q1B) | - | 99.1% | None | Photostable. |

Conclusion and Forward Look

This guide provides a robust, scientifically grounded methodology for assessing the solubility and stability of 4-(2-Fluorophenyl)piperidin-4-ol. The outlined protocols for equilibrium solubility and forced degradation are designed to generate critical data that informs lead optimization, pre-formulation, and formulation development activities. Understanding that this compound is susceptible to oxidation and acid-catalyzed degradation allows for the implementation of mitigation strategies, such as the inclusion of antioxidants in formulations or control of pH. The stability-indicating method developed through this process is a vital tool for ensuring product quality and safety throughout the drug development lifecycle.[9]

References

-

Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Bergström, C. A. S. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

-

Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

-

Sari, Y. P., et al. (2020). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. [Link]

- Al-Ostath, A. I., et al. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Scientific Reports.

-

Shaikh, J., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. [Link]

-

R Discovery. (2025). Forced Degradation Studies Research Articles. R Discovery. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(4-Fluorophenyl)piperidine. PubChem Compound Database. [Link]

-

Jalalpure, S., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

-

Singh, S., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-but-2-enoic acid (CLEFMA). Journal of Pharmaceutical Analysis. [Link]

-

AmbioPharm. (n.d.). What is a stability indicating method? AmbioPharm. [Link]

-

LookChem. (n.d.). Exploring 4-(4-Chlorophenyl)piperidin-4-ol: Properties and Applications. LookChem. [Link]

-

Kumar, A., et al. (2023). Stability indicating study by using different analytical techniques. International Journal for Scientific Research and Development. [Link]

-

IJCRT. (2023). Stability Indicating Assay Method. International Journal of Creative Research Thoughts. [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. biomedres.us [biomedres.us]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. researchgate.net [researchgate.net]

- 7. ijper.org [ijper.org]

- 8. researchgate.net [researchgate.net]

- 9. ijsdr.org [ijsdr.org]